Cas no 756499-01-1 (2-(2,3-dimethoxyphenyl)propan-1-amine)
2-(2,3-dimethoxyphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine,2,3-dimethoxy-b-methyl-
- Phenethylamine,2,3-dimethoxy-b-methyl-(4CI)
- Phenethylamine, 2,3-dimethoxy-beta-methyl- (4CI)
- 2-(2,3-dimethoxyphenyl)propan-1-amine
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- Inchi: 1S/C11H17NO2/c1-8(7-12)9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3
- InChI Key: UBWAXMVDXAJXOE-UHFFFAOYSA-N
- SMILES: NCC(C)C1=CC=CC(OC)=C1OC
Computed Properties
- Exact Mass: 195.126
- Monoisotopic Mass: 195.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
2-(2,3-dimethoxyphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849073-1g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1849073-0.05g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 0.05g |
$888.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-0.1g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 0.1g |
$930.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-0.25g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 0.25g |
$972.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-0.5g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 0.5g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-1.0g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-2.5g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 2.5g |
$2071.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-5.0g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1849073-10.0g |
2-(2,3-dimethoxyphenyl)propan-1-amine |
756499-01-1 | 10g |
$4545.0 | 2023-05-26 |
2-(2,3-dimethoxyphenyl)propan-1-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(2,3-dimethoxyphenyl)propan-1-amine
Introduction to 2-(2,3-dimethoxyphenyl)propan-1-amine (CAS No. 756499-01-1)
2-(2,3-dimethoxyphenyl)propan-1-amine, identified by the chemical abstracts service number 756499-01-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, combined with an amine functional group at the propyl chain, exhibits a unique structural and chemical profile that has garnered interest in various biochemical pathways and therapeutic applications.
The chemical structure of 2-(2,3-dimethoxyphenyl)propan-1-amine can be described as a derivative of an aromatic amine, where the presence of methoxy groups enhances its lipophilicity and potential for interaction with biological targets. Such structural features are often exploited in drug design to modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound’s molecular formula, C11H15NO2, reflects its composition and suggests a relatively complex interplay between its functional groups.
In recent years, the pharmaceutical industry has shown increasing interest in aromatic amines due to their versatility as pharmacophores. 2-(2,3-dimethoxyphenyl)propan-1-amine is no exception, with studies suggesting potential applications in the development of novel therapeutic agents. Its structural similarity to known bioactive molecules makes it a valuable scaffold for medicinal chemists exploring new drug candidates. The dimethoxy substitution pattern on the phenyl ring is particularly noteworthy, as it can influence electronic properties and binding affinity to biological receptors.
One of the most compelling aspects of 2-(2,3-dimethoxyphenyl)propan-1-amine is its potential role in modulating neurotransmitter systems. Research has indicated that structurally related compounds may interact with monoamine transporters and receptors, which are critical in the treatment of neurological and psychiatric disorders. For instance, analogs featuring similar aromatic amine moieties have been investigated for their effects on dopamine and serotonin pathways. While 756499-01-1 itself has not yet been extensively studied in clinical settings, its chemical profile suggests that it could serve as a precursor or intermediate in the synthesis of more complex molecules with targeted pharmacological effects.
The synthesis of 2-(2,3-dimethoxyphenyl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes may include nucleophilic substitution reactions on a halogenated phenyl precursor followed by reduction steps to introduce the amine functionality. The presence of electron-donating methoxy groups can influence reaction outcomes, necessitating precise control over reaction conditions. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing waste and improving scalability for potential industrial applications.
In academic research, 756499-01-1 has been utilized as a building block for exploring novel derivatives with enhanced biological activity. By modifying substituents or altering the core structure, researchers aim to identify compounds with improved efficacy or reduced side effects. Computational modeling techniques have played a crucial role in predicting binding interactions between 2-(2,3-dimethoxyphenyl)propan-1-amine and biological targets, aiding in the rational design of next-generation drug candidates. These computational approaches leverage machine learning algorithms trained on large datasets of known bioactive molecules to accelerate the discovery process.
The safety profile of 2-(2,3-dimethoxyphenyl)propan-1-amine is another critical consideration in its development as a pharmaceutical agent. Preliminary toxicology studies may involve assessing acute toxicity, chronic exposure effects, and potential metabolic pathways. Given its structural similarities to established pharmaceuticals, it is reasonable to assume that it would follow predictable pharmacokinetic profiles. However, detailed toxicological characterization would be necessary before considering clinical translation.
Future directions for research on CAS No. 756499-01-1 may include exploring its role in disease models and evaluating its potential as an intermediate for larger drug molecules. Collaborative efforts between synthetic chemists and biologists could uncover novel applications that were not initially apparent from its basic structure. As drug discovery continues to evolve towards more personalized medicine approaches, 2-(2,3-dimethoxyphenyl)propan-1-amine may find niche applications tailored to specific patient populations or therapeutic indications.
In conclusion, 756499-01-1 represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration into neurological disorders and other therapeutic areas. As our understanding of biological systems advances, this molecule may play a pivotal role in developing innovative treatments that address unmet medical needs.
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